molecular formula C18H34N6O4 B14603988 L-Lysyl-L-prolyl-L-valylglycinamide CAS No. 60779-07-9

L-Lysyl-L-prolyl-L-valylglycinamide

Cat. No.: B14603988
CAS No.: 60779-07-9
M. Wt: 398.5 g/mol
InChI Key: FUHAICWCAWMIFZ-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-prolyl-L-valylglycinamide is a synthetic tetrapeptide of interest to the scientific research community. Peptides of this class are often investigated for their potential biological activities and roles in biochemical pathways . As a research chemical, this compound serves as a critical standard and tool for in vitro studies in fields such as pharmacology, cell biology, and biochemistry. Intended Applications & Research Value: This peptide is provided for research applications only, including but not limited to: use as an analytical reference standard for mass spectrometry, assay development, and high-throughput screening; investigation of peptide structure and function; and exploration of biomolecular interactions in controlled laboratory settings. Usage Notice: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions and in accordance with their institution's guidelines. To obtain detailed information on the specific research applications, mechanism of action, and pharmacological properties of this peptide, we recommend consulting specialized scientific literature or chemical databases.

Properties

CAS No.

60779-07-9

Molecular Formula

C18H34N6O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N6O4/c1-11(2)15(17(27)22-10-14(21)25)23-16(26)13-7-5-9-24(13)18(28)12(20)6-3-4-8-19/h11-13,15H,3-10,19-20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)/t12-,13-,15-/m0/s1

InChI Key

FUHAICWCAWMIFZ-YDHLFZDLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Immobilization

Solid-phase peptide synthesis remains the gold standard for producing L-Lysyl-L-prolyl-L-valylglycinamide due to its efficiency in stepwise assembly. The process begins with immobilizing the C-terminal glycine residue onto a resin matrix. Rink amide resin is preferentially used for amide-terminated peptides, as it enables cleavage under mild acidic conditions while preserving the C-terminal amide group. The resin’s loading capacity (typically 0.3–0.8 mmol/g) directly influences final yield and scalability.

Deprotection and Coupling Cycles

Sequential amino acid addition follows fluorenylmethyloxycarbonyl (Fmoc) chemistry protocols:

  • Deprotection : Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF), with reaction times optimized to 2 × 5 minutes to minimize side reactions.
  • Activation and Coupling : Carbodiimide-based activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure/diisopropylcarbodiimide (DIC) systems are employed. Proline’s secondary amine structure necessitates extended coupling times (60–90 minutes) to overcome steric hindrance.

Side-Chain Deprotection and Cleavage

Post-synthesis, the peptide-resin complex undergoes cleavage using trifluoroacetic acid (TFA)-based cocktails. A standard mixture of TFA:triisopropylsilane:water (95:2.5:2.5) selectively removes side-chain protecting groups while liberating the peptide from the resin. Lyophilization yields the crude product, which is subsequently purified via reversed-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS)

Fragment Condensation Strategy

Liquid-phase synthesis is advantageous for large-scale production but requires meticulous protection group management. The tetrapeptide is divided into two dipeptide fragments:

  • Fragment 1 : L-Lysyl-L-proline (Lys-Pro)
  • Fragment 2 : L-Valylglycinamide (Val-Gly-NH₂)

Boc (tert-butyloxycarbonyl) and Fmoc groups protect α-amines, while side-chain functionalities (e.g., lysine’s ε-amine) are masked with tert-butyloxycarbonyl (Boc) or trityl (Trt) groups.

Activation and Coupling

Fragment condensation employs mixed anhydride or active ester methods:

  • Mixed anhydride : Isobutyl chloroformate and N-methylmorpholine generate reactive intermediates for fragment coupling in tetrahydrofuran (THF).
  • Active ester : Hydroxybenzotriazole (HOBt) esters enhance coupling efficiency, particularly for sterically hindered residues like valine.

Global Deprotection

Final deprotection uses hydrogen fluoride (HF) for Boc removal or TFA for acid-labile groups. Careful pH control during neutralization prevents racemization, a critical concern in liquid-phase synthesis.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of SPPS and LPPS for this compound production:

Parameter SPPS LPPS
Average Yield 65–75% 50–60%
Purity (Crude) 70–85% 60–75%
Reaction Scale 0.1–5 mmol 10–100 mmol
Automation Potential High Moderate
Cost Efficiency Moderate (resin reuse possible) High (bulk reagents)

SPPS excels in producing high-purity peptides for research applications, while LPPS is better suited for industrial-scale synthesis despite lower initial purity.

Purification and Characterization

Chromatographic Purification

Crude peptides are purified using RP-HPLC with C18 columns (250 × 4.6 mm, 5 μm). A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) achieves optimal separation:

Time (min) % Solvent B
0 5
30 60
35 95

Fractions containing the target peptide are identified via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry (calculated [M+H]⁺: 398.50 Da).

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms sequence integrity:

  • Proline δ-CH₂ : 3.4–3.7 ppm (multiplet)
  • Valine γ-CH₃ : 0.9–1.0 ppm (doublet)
  • Lysine ε-NH₂ : 7.2–7.5 ppm (broad singlet after D₂O exchange)

Challenges and Optimization Strategies

Aggregation Prevention

Hydrophobic residues like valine promote β-sheet formation, complicating synthesis. Co-solvents such as hexafluoroisopropanol (HFIP) disrupt intermolecular interactions, improving solvation and coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolyl-L-valylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and proline.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution reactions: These may involve the use of specific amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-L-prolyl-L-valylglycinamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: In the cosmetics industry, peptides like this compound are used for their skin-penetrating properties and potential anti-aging effects.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolyl-L-valylglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may influence cellular processes like proliferation, differentiation, or apoptosis, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and safety distinctions between L-Lysyl-L-prolyl-L-valylglycinamide and related peptides:

Table 1: Comparative Analysis of Selected Peptides

Compound Name Sequence/Structure Molecular Weight (g/mol) Key Applications/Effects Stability/Safety Notes References
This compound Lys-Pro-Val-Gly-NH₂ ~450 (estimated) Hypothesized tissue repair, signaling Likely stable due to Pro; limited safety data N/A
Rusalatide Acetate Complex 97-mer with Lys-Pro-Asp-Glu motifs ~7054 Bone, skin, cartilage, and CV tissue repair Requires controlled handling; no acute toxicity reported
N-Acetyl-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ Extended sequence with acetylated N-terminus ~1800 (estimated) Unspecified (likely research use) High-risk handling: gloves, respirators, environmental controls required
L-Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly-Lys 10-mer with alternating hydrophobic/polar residues ~1031 Experimental (structural studies) Moderate stability; no specific hazards noted

Key Findings:

Extended sequences (e.g., N-Acetyl-...-Val-NH₂ in ) may confer target specificity but require stringent safety protocols due to higher reactivity or environmental persistence .

Functional Divergence :

  • Rusalatide acetate’s efficacy in tissue repair is attributed to repetitive Lys-Pro motifs and glycosylation, which enhance receptor binding . In contrast, the simpler structure of this compound may limit its therapeutic scope to localized signaling.
  • Peptides with acetylated termini () or disulfide bridges (e.g., ’s Cys-containing compound) show improved enzymatic stability but increased manufacturing complexity .

Safety and Handling: Larger peptides (e.g., ’s 14-mer) demand full-body chemical suits and NIOSH-certified respirators due to uncharacterized toxicity risks . Shorter peptides like this compound likely pose lower occupational hazards but require empirical validation of immunogenicity and biodegradability.

Q & A

Q. What are the established protocols for synthesizing L-Lysyl-L-prolyl-L-valylglycinamide, and how do variations in reaction conditions affect yield?

Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu protection strategies. Key steps include resin activation, sequential coupling of amino acids (e.g., L-lysine, L-proline, L-valine), and cleavage/deprotection using trifluoroacetic acid (TFA). Yield optimization requires precise control of coupling agents (e.g., HBTU, DIC) and reaction times. For example, extending coupling times to 2 hours for sterically hindered residues like L-valine improves efficiency .

Q. How is the purity and identity of this compound validated in experimental workflows?

Analytical HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and mass spectrometry (ESI-MS or MALDI-TOF) are standard. Purity thresholds ≥95% are typical, with retention time and mass-to-charge ratio (m/z) matching theoretical values. NMR (1H, 13C) confirms stereochemistry and absence of racemization .

Q. What biological assays are commonly used to study this peptide’s activity, and what controls are essential?

In vitro assays (e.g., enzyme inhibition, receptor binding) require negative controls (scrambled-sequence peptides) and positive controls (known agonists/antagonists). For cellular uptake studies, fluorescent tagging (e.g., FITC) with confocal microscopy validates intracellular localization. Dose-response curves (1 nM–100 µM) and triplicate replicates minimize variability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

Contradictions often arise from solvent interactions or residual impurities. Strategies:

  • NMR : Use deuterated solvents (DMSO-d6 or D2O) and 2D experiments (COSY, HSQC) to resolve overlapping peaks.
  • MS : Perform high-resolution MS (HRMS) to distinguish isotopic patterns from adducts.
    Cross-validate with independent techniques (e.g., circular dichroism for secondary structure) .

Q. What experimental designs address low reproducibility in bioactivity studies of this peptide?

  • Batch variability : Standardize synthesis protocols (e.g., resin lot, reagent purity) and store peptides in lyophilized form at −80°C.
  • Assay conditions : Pre-equilibrate cells in serum-free media for uptake studies to reduce interference.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How do solvent systems and pH influence the conformational stability of this compound?

  • Solvent effects : Acetonitrile/water mixtures stabilize α-helical motifs, while DMSO promotes β-sheet formation.
  • pH dependence : At physiological pH (7.4), the lysine side chain (pKa ~10.5) remains protonated, affecting solubility and membrane permeability. Use dynamic light scattering (DLS) to monitor aggregation in real time .

Q. What computational methods predict interactions between this peptide and biological targets?

  • Molecular docking (AutoDock Vina) : Model binding to receptors using PDB structures. Prioritize binding pockets with high electrostatic complementarity.
  • MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess stability of peptide-target complexes. Validate with experimental SPR or ITC data .

Methodological Best Practices

Q. How should researchers document synthetic protocols for peer review?

  • Primary manuscript : Include resin type, coupling agents, and cleavage conditions.
  • Supplementary data : Provide raw HPLC chromatograms, MS spectra, and NMR assignments. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Q. What ethical guidelines apply to studies involving bioactive peptides like this compound?

  • In vivo studies : Adhere to ARRIVE 2.0 guidelines for animal welfare.
  • Human cell lines : Obtain IRB approval and verify mycoplasma-free status.
  • Data transparency : Disclose conflicts of interest and raw data availability in compliance with journals like Beilstein Journal of Organic Chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.